4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
4-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a 4-methoxy-substituted aromatic ring linked via an amide bond to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl moiety.
Properties
IUPAC Name |
4-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20-16-9-6-14(11-13(16)5-10-17(20)21)19-18(22)12-3-7-15(23-2)8-4-12/h3-4,6-9,11H,5,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDZVHDPMNTBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoic acid with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline under acidic conditions to form the desired benzamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Reduction: Formation of 4-methoxy-N-(1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Substitution: Formation of 4-halo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Scientific Research Applications
4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or receptors involved in critical biochemical pathways. For example, it could inhibit histone methyltransferases, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Alkoxy-Benzamide Derivatives
The alkoxy group on the benzamide ring significantly influences molecular weight, lipophilicity, and bioavailability. Key analogs include:
Key Observations :
- Substituent on Tetrahydroquinolin: Replacing the 1-methyl group with 1-ethyl (e.g., C₂₃H₂₈N₂O₃) introduces steric bulk, which may affect binding interactions or metabolic stability.
Tetrahydroquinolin Derivatives with Diverse Cores
Baxdrostat
- Structure: (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide.
- Molecular Formula : C₂₂H₂₅N₃O₂.
- Molecular Weight : 363.45.
- Key Differences: Incorporates a tetrahydroisoquinolin ring instead of a benzamide, expanding its structural complexity. Used in laboratory research, though specific biological targets remain unspecified.
Other Benzamide Derivatives
4-Methoxy-N-(3-Oxo-1,2,4-Thiadiazol-5-yl)Benzamide
- Molecular Formula : C₉H₇N₃O₃S.
- Molecular Weight : 253.24.
4-Methoxy-N-(4-Methoxy-2-Nitrophenyl)Benzamide
- Molecular Formula : C₁₅H₁₃N₂O₅.
- Molecular Weight : 307.28.
- Features : Nitro group introduces strong electron-withdrawing effects, which may influence reactivity or stability compared to the target compound.
HDAC Inhibitor Analogs
Compound 32 from (3-{4-[5-(1,3-Dimethyl-2-oxo-1,2-dihydroquinolin-6-ylamino)-5-oxopentyloxy]-benzylamino}-N-hydroxy-4-methoxybenzamide):
- Structure : Includes a hydroxamic acid group and a pentyloxy linker.
- Activity: Designed for dual HDAC6/8 inhibition, highlighting the therapeutic relevance of tetrahydroquinolin-benzamide hybrids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
